



# In vivo imaging of adenylosuccinate metabolism.

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An detailed overview of in vivo imaging techniques specifically targeting adenylosuccinate metabolism, with a focus on applications for researchers, scientists, and drug development professionals.

## **Application Notes**

#### Introduction

Adenylosuccinate is a critical intermediate in two fundamental metabolic pathways: the de novo synthesis of purines and the purine nucleotide cycle. These pathways are essential for the production of adenosine monophosphate (AMP), a building block for DNA and RNA, and for energy metabolism, particularly in muscle and brain tissues. The enzyme adenylosuccinate lyase (ADSL) is a key player in both pathways, catalyzing the conversion of succinylaminoimidazolecarboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the conversion of adenylosuccinate (S-AMP) to AMP.[1][2][3]

Genetic defects in the ADSL enzyme lead to adenylosuccinate lyase deficiency (ADSLD), a rare and severe autosomal recessive neurometabolic disorder.[1][4][5] This deficiency results in the accumulation of two neurotoxic metabolites, succinyladenosine (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr), in the cerebrospinal fluid (CSF), urine, and tissues of affected individuals.[6][7] The clinical presentation of ADSLD is heterogeneous, ranging from fatal neonatal encephalopathy to milder forms with psychomotor retardation and autistic features.[7]



### Methodological & Application

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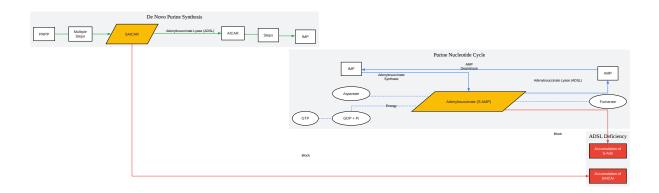
In vivo imaging techniques provide a non-invasive window into the metabolic consequences of dysfunctional adenylosuccinate metabolism. Currently, the most established and diagnostically relevant method is proton magnetic resonance spectroscopy (¹H-MRS), which can directly detect the pathological accumulation of S-Ado in the brain.[6][7] This is often complemented by conventional magnetic resonance imaging (MRI) to assess associated structural brain abnormalities.[4][8][9] While other advanced metabolic imaging techniques like positron emission tomography (PET) are available for general purine metabolism, specific tracers for directly imaging adenylosuccinate or the activity of ADSL are not yet established.[10][11][12]

#### **Key Metabolic Pathways**

The metabolism of adenylosuccinate is central to purine synthesis and recycling.

Understanding these pathways is crucial for interpreting imaging findings and for developing therapeutic strategies.





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Caption: Adenylosuccinate metabolism pathways and the impact of ADSL deficiency.

## In Vivo Imaging Data

The primary quantitative data from in vivo imaging of adenylosuccinate metabolism comes from <sup>1</sup>H-MRS, which measures the chemical shifts of metabolites in parts per million (ppm). In ADSL deficiency, the accumulation of S-Ado and SAICAr creates unique spectral signatures not seen in healthy individuals.[6]



Metabolite	Chemical Shift (ppm)	Multiplicity	Notes	Reference
Succinyladenosi ne (S-Ado)	~ 8.3 ppm	Singlet	A prominent and conclusive finding in both gray and white matter. Represents the merged signal of two protons at 8.27 and 8.29 ppm seen in high-resolution in vitro MRS.	[6][7]
Succinylaminoimi dazolecarboxami de riboside (SAICAr)	~ 7.5 ppm	Singlet	Detectable in vivo in more severe cases of ADSL deficiency.	[13]
N- acetylaspartate (NAA)	2.02 ppm	Singlet	A marker of neuronal integrity; may be reduced in ADSLD.	[14][15]
Choline (Cho)	3.2 ppm	Singlet	Involved in cell membrane turnover; may be altered.	[14][15]
Creatine (Cr)	3.0 ppm	Singlet	An energy metabolism marker, often used as an internal reference.	[14][15]



## **Experimental Protocols**

## Protocol 1: In Vivo <sup>1</sup>H-MRS for Detection of S-Ado and SAICAr

This protocol describes the non-invasive detection of accumulated metabolites in the brain of subjects with suspected ADSL deficiency.

Objective: To identify and quantify the presence of succinyladenosine (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr) in the brain using single-voxel proton magnetic resonance spectroscopy.

#### Materials and Equipment:

- 1.5T or 3T clinical MRI scanner equipped with MRS capabilities
- Standard head coil
- Computer workstation with MRS data processing software

#### Methodology:

- Patient Preparation:
  - Ensure the patient has been screened for contraindications to MRI (e.g., metallic implants).
  - Position the patient comfortably on the scanner table to minimize motion artifacts.
  - Use foam padding to immobilize the head within the head coil.
- Anatomical MRI:
  - Acquire high-resolution T1-weighted and T2-weighted anatomical images (e.g., MPRAGE, FSE).[4]
  - These images are crucial for identifying any structural abnormalities and for precise voxel placement for the subsequent MRS acquisition.[9]



#### Voxel Placement:

- Based on the anatomical images, place a region of interest, or "voxel," for MRS data acquisition.
- A typical voxel size is 2x2x2 cm (8 mL).[13][14]
- Place voxels in both gray matter (e.g., thalamus) and white matter (e.g., occipitoparietal)
   regions, as abnormalities can be present in both.[6][13]
- Avoid placing the voxel near bone, sinuses, or cerebrospinal fluid spaces to minimize signal distortion.

#### MRS Acquisition:

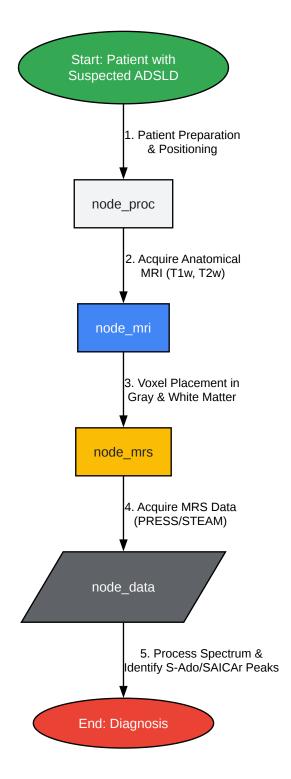
- Use a single-voxel acquisition sequence such as PRESS (Point Resolved Spectroscopy)
   or STEAM (Stimulated Echo Acquisition Mode).[13]
- Acquisition Parameters (Example):
  - Repetition Time (TR): ≥ 1500 ms (to allow for full T1 relaxation of metabolites).[13][14]
  - Echo Time (TE): A long TE (e.g., 135-144 ms) can be used to simplify the spectrum but may reduce the signal of some metabolites.[8][13] A short TE (e.g., < 35 ms) detects more metabolites but with a more complex baseline.[14]
  - Number of Averages: 128 or more to ensure a high signal-to-noise ratio (SNR).[13]

#### Data Processing and Analysis:

- The raw data (Free Induction Decay or FID) is automatically Fourier transformed by the scanner software to generate a spectrum.
- Perform post-processing steps including eddy current correction, phasing, and baseline correction.
- Analyze the spectrum for the presence of abnormal peaks. Specifically, look for a singlet peak at approximately 8.3 ppm, which is characteristic of S-Ado.[6][7]



- In severe cases, a smaller peak may be visible at ~7.5 ppm, corresponding to SAICAr.[13]
- Calculate the ratios of standard metabolite peaks (e.g., NAA/Cr, Cho/Cr) to assess overall brain metabolism.[13]



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Caption: Experimental workflow for in vivo <sup>1</sup>H-MRS in ADSL deficiency diagnosis.

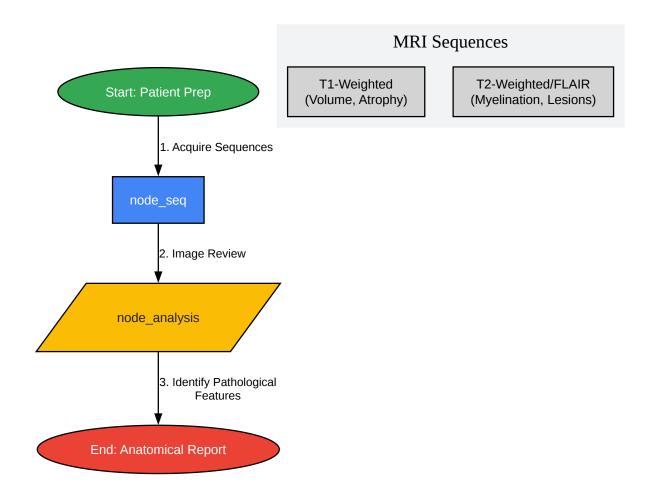
#### **Protocol 2: Structural MRI for Anatomical Assessment**

Objective: To evaluate brain anatomy for structural changes associated with ADSL deficiency, such as atrophy, myelination defects, and white matter abnormalities.

Methodology: This protocol is typically performed during the same session as the <sup>1</sup>H-MRS.

- Patient Preparation: As described in Protocol 1.
- MRI Pulse Sequences:
  - T1-Weighted (T1w): Acquire high-resolution 3D T1w images (e.g., MPRAGE) to assess
     brain volume, cortical thickness, and identify cerebral or cerebellar atrophy.[4][9]
  - T2-Weighted (T2w) and FLAIR (Fluid-Attenuated Inversion Recovery): These sequences
    are sensitive to changes in tissue water content. They are used to detect abnormal
    hyperintense signals in the white matter, which can indicate delayed myelination or
    hypomyelination.[4][5]
  - Diffusion Weighted Imaging (DWI): While not always standard, DWI can provide additional information on white matter integrity.
- Image Analysis:
  - Visually inspect the images for key findings associated with ADSLD:
    - Cerebral and/or cerebellar atrophy or hypoplasia.[4][8]
    - Thinning of the corpus callosum.[8]
    - Delayed or absent myelination.[4][9]
    - Enlargement of ventricles and subarachnoid spaces, indicative of volume loss.
    - Abnormal T2 hyperintensities in the white matter.[4]





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